REACTION_CXSMILES
|
[CH2:1]([C:5]1[NH:6][C:7](=[O:14])[CH:8]=[C:9]([CH:13]=1)C(O)=O)[CH2:2][CH2:3][CH3:4]>N1C2C(=CC=CC=2)C=CC=1.[Cu-]=O>[CH2:1]([C:5]1[NH:6][C:7](=[O:14])[CH:8]=[CH:9][CH:13]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1NC(C=C(C(=O)O)C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Type
|
CUSTOM
|
Details
|
the product is stirred in petroleum ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off
|
Type
|
CUSTOM
|
Details
|
the volatile constituents are removed by distillation in vacuo (110° C. at 17 mbar
|
Type
|
CUSTOM
|
Details
|
67° C.
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed twice on silica gel
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=CC=CC(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |